molecular formula C8H12ClNO2 B2709515 Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride CAS No. 2551120-00-2

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2709515
CAS No.: 2551120-00-2
M. Wt: 189.64
InChI Key: MXSIAJQKEFYICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclobutane ring substituted with an amino group and an ethynyl group, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines under catalytic conditions.

    Ethynyl Group Addition: The ethynyl group can be added through Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the carboxylate ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds, facilitating binding to biological macromolecules. The cyclobutane ring provides a rigid scaffold that can influence the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-3-cyclobutane-1-carboxylate;hydrochloride: Lacks the ethynyl group, resulting in different reactivity and binding properties.

    Ethyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride: Similar structure but with an ethyl ester, which can affect solubility and reactivity.

    Methyl 1-amino-3-ethynylcyclopentane-1-carboxylate;hydrochloride: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic properties.

Uniqueness

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride is unique due to the presence of both an ethynyl group and a cyclobutane ring. This combination provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-3-6-4-8(9,5-6)7(10)11-2;/h1,6H,4-5,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIAJQKEFYICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551120-00-2
Record name methyl 1-amino-3-ethynylcyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.